molecular formula C15H12O5 B14914036 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one

2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one

Cat. No.: B14914036
M. Wt: 272.25 g/mol
InChI Key: VFQYDUYTWWFDJK-AATRIKPKSA-N
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Description

4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is a complex organic compound known for its diverse biological and chemical properties. This compound is derived from dehydroacetic acid and 4-hydroxybenzaldehyde, and it features a unique structure that includes a pyran ring fused with a phenyl group through an acryloyl linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one typically involves the condensation of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (dehydroacetic acid) with 4-hydroxybenzaldehyde. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst . The reaction mixture is usually refluxed in ethanol, leading to the formation of the desired product after several hours of heating .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The biological activity of 4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is primarily attributed to its ability to interact with various enzymes and proteins. The compound’s α,β-unsaturated carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

4-hydroxy-3-[(E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methylpyran-2-one

InChI

InChI=1S/C15H12O5/c1-9-7-13(18)14(15(19)20-9)12(17)6-5-10-3-2-4-11(16)8-10/h2-8,16,18H,1H3/b6-5+

InChI Key

VFQYDUYTWWFDJK-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=CC=C2)O)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=CC=C2)O)O

Origin of Product

United States

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